2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
Scientific Research Applications
Structural Analysis
- A study on related compounds (N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide) revealed their near ‘V’ shape structure, with significant intermolecular interactions such as N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds. These interactions generate 3-D arrays, crucial for understanding molecular interactions and potential applications in drug design (Boechat et al., 2011).
Molecular Synthesis and Characterization
- Synthesis and characterization of various thiadiazole derivatives have been conducted, focusing on their structural properties. This research is pivotal in understanding the molecular framework and potential for pharmacological applications (Ismailova et al., 2014).
Biological Screening
- Studies on similar compounds, such as 5-substituted-1,3,4-oxadiazole derivatives, have included biological screening against various enzymes. These screenings are crucial for identifying potential therapeutic applications (Rehman et al., 2013).
Anticancer Properties
- The pharmacophore hybridization approach, using compounds like 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, is significant for designing drug-like small molecules with anticancer properties (Yushyn et al., 2022).
Antibacterial and Hemolytic Activities
- Novel series of thiadiazole derivatives have been synthesized and evaluated for antibacterial, hemolytic, and thrombolytic activities, demonstrating their potential in developing new treatments for cardiovascular diseases and bacterial infections (Aziz-Ur-Rehman et al., 2020).
In Silico Analysis
- Pyrazolone-thiadiazole hybrid molecules, like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have been synthesized and their anti-inflammatory potency evaluated using molecular docking, illustrating the use of in silico techniques in drug discovery (Holota et al., 2021).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been studied for their potential anticancer properties .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . .
Biochemical Pathways
Given the general mode of action of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication and cell division .
Result of Action
Given the general cytotoxic properties of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may have potential anticancer effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3OS2/c12-6-1-3-7(4-2-6)20-5-8(19)16-10-18-17-9(21-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGBDRCXZQNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
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